molecular formula C9H18ClNO2 B578019 (R)-Ethyl 2-(piperidin-3-yl)acetate hydrochloride CAS No. 1233200-48-0

(R)-Ethyl 2-(piperidin-3-yl)acetate hydrochloride

Cat. No.: B578019
CAS No.: 1233200-48-0
M. Wt: 207.698
InChI Key: NUFQPPPCFKZWRT-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Ethyl 2-(piperidin-3-yl)acetate hydrochloride is a chiral piperidine-based building block of significant value in medicinal chemistry and drug discovery. The piperidine scaffold is a privileged structure in pharmaceuticals, present in a wide range of clinically approved drugs and investigational compounds, particularly those targeting the central nervous system (CNS), cancer, and infectious diseases . This compound serves as a versatile synthon for constructing novel bioactive molecules. The piperidine ring offers excellent druggability by helping to modulate critical physicochemical properties such as lipophilicity and water solubility, and it allows molecules to adapt to the steric demands of various biological target binding pockets . The specific (R)-enantiomer provides a stereochemically defined starting point for developing potent and selective ligands, as the three-dimensional orientation of the functional groups is crucial for molecular recognition and biological activity . Researchers utilize this compound as a critical intermediate in structure-based drug design, for example, in the synthesis of advanced renin inhibitors for cardiovascular disease and other potential therapeutics. Its structure, featuring an ester and a basic amine, allows for further synthetic elaboration, making it a key precursor in the development of targeted inhibitors and other pharmacologically active agents .

Properties

IUPAC Name

ethyl 2-[(3R)-piperidin-3-yl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)6-8-4-3-5-10-7-8;/h8,10H,2-7H2,1H3;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFQPPPCFKZWRT-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@H]1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670061
Record name Ethyl [(3R)-piperidin-3-yl]acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233200-48-0
Record name Ethyl [(3R)-piperidin-3-yl]acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrogenation Efficiency

The use of Pd/C under moderate hydrogen pressure (7500.75 Torr) ensures complete pyridine reduction without over-hydrogenation. Catalyst poisoning by nitrogen heterocycles remains a challenge, necessitating strict control of reaction conditions.

Solvent Selection

Ethanol serves as the solvent for hydrogenation due to its compatibility with Pd/C and ability to stabilize intermediates. In contrast, ethyl acetate is preferred for chiral resolution to enhance diastereomeric salt solubility.

Scalability and Cost

The patent method highlights the scalability of HCl-mediated salt formation, achieving 95% ee with minimal purification. However, the reliance on mandelic acid for resolution in Zhu et al.’s method offers a lower-cost alternative for small-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

®-Ethyl 2-(piperidin-3-yl)acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form piperidinones.

    Reduction: Reduction reactions can convert piperidinones back to piperidines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted piperidines, piperidinones, and various functionalized derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent due to its structural similarity to other bioactive compounds. Its piperidine moiety is known to contribute to various pharmacological activities, making it a candidate for drug development targeting multiple pathways.

Table 1: Pharmacological Activities of (R)-Ethyl 2-(piperidin-3-yl)acetate hydrochloride

Activity TypeDescriptionReference
InhibitorPotential inhibitor of PRMT5-substrate adaptor proteins, important in cancer therapy .
Glycine Transporter InhibitionDesigned as an inhibitor for glycine transporter type 1, enhancing its inhibitory activity .
Anti-inflammatoryInvestigated for modulation of cellular pathways related to inflammatory diseases .

Drug Discovery and Development

In drug discovery, this compound serves as a scaffold for the development of new compounds with enhanced efficacy and selectivity. Its derivatives have been synthesized and tested for their biological activities, leading to promising results in various preclinical studies.

Case Study: PRMT5 Inhibition
A study highlighted the use of compound libraries, including this compound derivatives, in screening for inhibitors of PRMT5. The results demonstrated that modifications to the piperidine ring could significantly enhance potency and solubility, suggesting a pathway for optimizing drug candidates targeting cancer cells with MTAP deletions .

Chemical Biology

The compound's ability to modulate protein interactions makes it an important tool in chemical biology. Researchers utilize it to explore cellular mechanisms and pathways, particularly those involved in cancer progression and inflammation.

Table 2: Mechanistic Insights from Studies on this compound

Study FocusFindingsReference
Protein InteractionDisplacement of PBM peptide interaction with PRMT5, indicating potential therapeutic targets .
Cellular PathwaysModulation of pathways involved in inflammatory responses .

Mechanism of Action

The mechanism of action of ®-Ethyl 2-(piperidin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, modulating biological responses. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties
Property (R)-Ethyl 3-piperidyl Acetate HCl Ethyl 4-piperidyl Acetate HCl Methyl 3-piperidyl Acetate HCl
Molecular Weight (g/mol) 207.7 207.7 193.67
LogP (Predicted) 1.5 1.4 1.2
Hydrogen Bond Donors 2 2 2
Rotatable Bonds 4 4 3

Biological Activity

(R)-Ethyl 2-(piperidin-3-yl)acetate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C9H17ClN2O2
  • Molecular Weight : 202.70 g/mol
  • IUPAC Name : this compound

The biological activity of this compound involves several mechanisms:

  • Receptor Interaction : It interacts with various receptors, including G protein-coupled receptors (GPCRs), which are pivotal in mediating numerous physiological responses.
  • Enzyme Modulation : The compound has been shown to modulate the activity of specific enzymes, influencing metabolic pathways critical for cellular function.

Pharmacological Effects

  • Antinociceptive Activity : Studies indicate that this compound exhibits significant antinociceptive properties, making it a candidate for pain management therapies.
  • CNS Activity : The compound has demonstrated effects on the central nervous system (CNS), potentially offering benefits in treating neurological disorders.

In Vitro Studies

In vitro assays have revealed that this compound can inhibit specific enzymes involved in pain signaling pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest its potential use as an anti-inflammatory agent.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability:

  • Absorption : Rapidly absorbed after oral administration.
  • Distribution : Exhibits a distribution profile that suggests localization in the brain and other tissues.
  • Metabolism : Primarily metabolized by liver enzymes, leading to various active metabolites.
  • Excretion : Excreted mainly through urine.

Case Study 1: Antinociceptive Effects

A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in pain response compared to control groups. The dosage-response relationship indicated that lower doses were effective without causing adverse effects.

Dosage (mg/kg)Pain Response Reduction (%)
530
1050
2070

Case Study 2: CNS Activity

Research exploring the CNS effects of this compound showed promising results in reducing anxiety-like behaviors in rodent models. Behavioral assays indicated that treated animals exhibited decreased anxiety levels compared to untreated controls.

Q & A

Q. What are the validated synthetic routes for (R)-Ethyl 2-(piperidin-3-yl)acetate hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves esterification and salt formation. A common approach is reacting piperidin-3-ylacetic acid derivatives with ethyl chloroacetate under basic conditions (e.g., using NaHCO₃ or triethylamine) to form the ester bond . Optimization includes:
  • Temperature : Reflux in ethanol (70–80°C) to enhance reaction kinetics.
  • pH Control : Maintain pH 8–9 to prevent hydrolysis of the ester.
  • Purification : Recrystallization from ethanol/water mixtures improves yield and purity .
    Note: Chiral resolution (e.g., using (R)-specific catalysts) may be required to isolate the enantiomer .

Q. How should researchers purify and characterize this compound to ensure analytical confidence?

  • Methodological Answer :
  • Purification :
  • Recrystallization : Use ethanol or acetone as solvents due to the compound’s solubility profile .
  • Column Chromatography : Silica gel with a gradient of methanol/dichloromethane (2–10% MeOH) resolves polar impurities .
  • Characterization :
  • NMR : ¹H NMR (D₂O) should show peaks for the ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) and piperidine protons (δ 2.5–3.5 ppm) .
  • HPLC : Use a C18 column with 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (30:70) to confirm purity (>95%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust or aerosols .
  • Spill Management : Neutralize spills with sand or vermiculite, then dispose via hazardous waste protocols .
  • Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers develop robust analytical methods to quantify trace impurities or enantiomeric excess?

  • Methodological Answer :
  • Chiral HPLC : Utilize a Chiralpak® AD-H column with hexane/isopropanol (80:20) + 0.1% diethylamine to resolve (R)- and (S)-enantiomers .
  • LC-MS : Monitor for degradation products (e.g., free piperidine or acetic acid derivatives) using electrospray ionization (ESI+) .
  • Validation : Perform linearity (1–100 µg/mL), precision (RSD <2%), and LOD/LOQ studies per ICH guidelines .

Q. What structural modifications to the piperidine or ester moieties enhance target engagement in neurological studies?

  • Methodological Answer :
  • Piperidine Modifications : Introduce substituents at the 4-position (e.g., methyl or fluorine) to modulate lipophilicity and blood-brain barrier penetration .
  • Ester Bioisosteres : Replace the ethyl group with tert-butyl or cyclopropyl esters to improve metabolic stability .
  • SAR Validation : Test analogs in vitro (e.g., receptor-binding assays) and correlate with computational docking (e.g., AutoDock Vina) .

Q. How can instability or degradation of this compound be mitigated during long-term pharmacological assays?

  • Methodological Answer :
  • Lyophilization : Store the hydrochloride salt as a lyophilized powder to prevent hydrolysis .
  • Buffered Solutions : Use phosphate-buffered saline (PBS, pH 4.5–5.5) to minimize ester hydrolysis in aqueous media .
  • Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC tracking .

Q. How should contradictory pharmacological data (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodological Answer :
  • Source Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, neuronal vs. non-neuronal models may show divergent target interactions .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or batch-specific variability .
  • Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding affinity and patch-clamp electrophysiology for functional activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.